molecular formula C16H8Cl2F3N3O4S B14859625 (5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione

(5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione

Cat. No.: B14859625
M. Wt: 466.2 g/mol
InChI Key: CAEVDDYADMSFCZ-MLPAPPSSSA-N
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Description

(5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyridine and imidazolidine intermediates. The key steps include:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including halogenation and trifluoromethylation.

    Imidazolidine Formation: The imidazolidine-2,4-dione core is prepared via cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the pyridine intermediate with the imidazolidine core under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and Grignard reagents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are being investigated, particularly in the context of anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione shares similarities with other pyridine and imidazolidine derivatives, such as:
    • (5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-methylbenzenesulfonyl)imidazolidine-2,4-dione
    • (5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-bromobenzenesulfonyl)imidazolidine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H8Cl2F3N3O4S

Molecular Weight

466.2 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)sulfonyl-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C16H8Cl2F3N3O4S/c17-9-1-3-10(4-2-9)29(27,28)24-14(25)13(23-15(24)26)6-12-11(18)5-8(7-22-12)16(19,20)21/h1-7H,(H,23,26)/b13-6-

InChI Key

CAEVDDYADMSFCZ-MLPAPPSSSA-N

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)N2C(=O)/C(=C/C3=C(C=C(C=N3)C(F)(F)F)Cl)/NC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N2C(=O)C(=CC3=C(C=C(C=N3)C(F)(F)F)Cl)NC2=O)Cl

Origin of Product

United States

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